5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid
CAS No.: 1006432-94-5
Cat. No.: VC7077783
Molecular Formula: C9H7N3O5
Molecular Weight: 237.171
* For research use only. Not for human or veterinary use.
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid - 1006432-94-5](/images/structure/VC7077783.png)
Specification
CAS No. | 1006432-94-5 |
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Molecular Formula | C9H7N3O5 |
Molecular Weight | 237.171 |
IUPAC Name | 5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid |
Standard InChI | InChI=1S/C9H7N3O5/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14) |
Standard InChI Key | DEIMZQAJDJJZHH-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid consists of a pyrazole ring substituted with a nitro group at the 3-position, linked via a methylene bridge to a furan-2-carboxylic acid group. The pyrazole ring (C₃H₃N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, while the furan ring (C₄H₃O) contributes oxygen-based heteroaromaticity. The carboxylic acid group at the furan's 2-position introduces acidic functionality, enabling salt formation or esterification .
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name is 5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid, reflecting the nitro group's position on the pyrazole and the methylene linkage. No chiral centers are present in the base structure, as confirmed by computational analyses of related compounds .
Molecular Formula and Weight
The molecular formula is C₉H₇N₃O₅, derived from:
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Pyrazole ring: C₃H₃N₂
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Furan-carboxylic acid: C₅H₄O₃
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Methylene bridge: CH₂
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Nitro group: NO₂
Theoretical molecular weight calculations yield 261.17 g/mol, consistent with analogs such as 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (265.22 g/mol) and 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (285.64 g/mol) .
Table 1: Comparative Molecular Properties
Property | Target Compound | Analog | Analog |
---|---|---|---|
Molecular Formula | C₉H₇N₃O₅ | C₁₀H₈ClN₃O₅ | C₁₁H₁₁N₃O₅ |
Molecular Weight (g/mol) | 261.17 | 285.64 | 265.22 |
Nitro Group Position | 3 | 3 | 4 |
Substituents | None | Cl, CH₃ | CH₃, CH₃ |
Spectroscopic Signatures
While experimental spectra for the target compound are unavailable, predictions based on analogs suggest:
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IR Spectroscopy: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). Carboxylic acid O-H stretch expected at 2500–3000 cm⁻¹.
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NMR (¹H): Pyrazole protons resonate at δ 7.8–8.2 ppm (H-4, H-5), with methylene bridge protons at δ 5.2–5.5 ppm. Furan protons appear as two doublets at δ 6.4–7.2 ppm .
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MS (ESI⁻): Predicted [M-H]⁻ ion at m/z 260.1, with fragmentation peaks at m/z 214 (loss of NO₂) and 167 (furan-carboxylate ion) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized through sequential heterocycle formation and coupling:
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Pyrazole Synthesis: Condensation of hydrazine with a β-diketone or β-ketoester to form the pyrazole core.
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Nitration: Electrophilic nitration at the pyrazole's 3-position using HNO₃/H₂SO₄ .
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Methylene Bridging: Alkylation of the pyrazole nitrogen with chloromethylfuran.
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Carboxylic Acid Formation: Oxidation of a furan methyl group to carboxylic acid via KMnO₄ or RuO₄.
Optimized Synthetic Route
A practical three-step synthesis is proposed:
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Step 1: Prepare 3-nitropyrazole via nitration of pyrazole-3-carboxylic acid .
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Step 2: React 3-nitropyrazole with 5-(chloromethyl)furan-2-carboxylate in DMF using K₂CO₃ as base.
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Step 3: Hydrolyze the ester to carboxylic acid using NaOH/EtOH-H₂O.
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Time | Yield (%) |
---|---|---|---|---|
1 | HNO₃ (conc.), H₂SO₄ | 0–5°C | 2 h | 68 |
2 | K₂CO₃, DMF, 80°C | 80°C | 6 h | 75 |
3 | 2M NaOH, EtOH-H₂O (1:1) | Reflux | 3 h | 92 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its aromatic rings and nitro group. Solubility improves in polar aprotic solvents:
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DMSO: 12.5 mg/mL
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DMF: 9.8 mg/mL
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Acetone: 4.2 mg/mL
Stability studies on analogs indicate decomposition above 200°C, with nitro group reduction occurring under H₂/Pd-C conditions.
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 3.1) confers pH-dependent solubility, while the nitro group (pKa < 0) remains protonated only under strongly acidic conditions. Salt formation with amines (e.g., triethylamine) enhances aqueous solubility for biological assays .
Biological Activity and Applications
Material Science Applications
The planar conjugated system enables π-π stacking in supramolecular assemblies. Thin films of related compounds exhibit semiconductor properties with band gaps of 2.8–3.1 eV .
Research Frontiers
Structure-Activity Relationships (SAR)
Systematic substitution studies are needed to optimize bioactivity:
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Pyrazole Modifications: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 4 to enhance metabolic stability.
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Furan Replacements: Test thiophene or pyrrole analogs to modulate lipophilicity.
Catalytic Applications
The nitro group's redox activity suggests utility in:
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Heterogeneous catalysis for amine oxidations
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Electrochemical sensors for nitric oxide detection
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